molecular formula C14H20FNO B12621279 (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine CAS No. 920798-58-9

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

Cat. No.: B12621279
CAS No.: 920798-58-9
M. Wt: 237.31 g/mol
InChI Key: XKSDOALEBRRCND-CYBMUJFWSA-N
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Description

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine typically involves the reaction of morpholine with tert-butyl bromide and 4-fluorobenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-fluorophenyl)morpholine: Lacks the tert-butyl group, resulting in different chemical properties and applications.

    4-tert-butylmorpholine:

    N-(4-fluorophenyl)morpholine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for research and industrial purposes .

Properties

CAS No.

920798-58-9

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C14H20FNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1

InChI Key

XKSDOALEBRRCND-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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